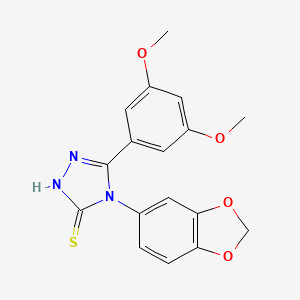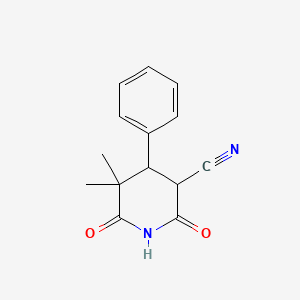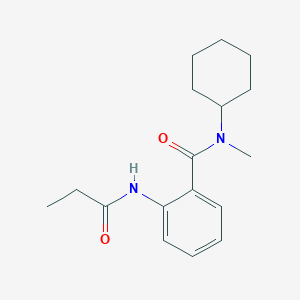![molecular formula C23H17BrN4O2 B4397525 4-BROMO-N~1~-{2-OXO-2-[3-(2-QUINOXALINYL)ANILINO]ETHYL}BENZAMIDE](/img/structure/B4397525.png)
4-BROMO-N~1~-{2-OXO-2-[3-(2-QUINOXALINYL)ANILINO]ETHYL}BENZAMIDE
Descripción general
Descripción
4-BROMO-N~1~-{2-OXO-2-[3-(2-QUINOXALINYL)ANILINO]ETHYL}BENZAMIDE is a complex organic compound that features a bromine atom, a quinoxaline moiety, and a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~1~-{2-OXO-2-[3-(2-QUINOXALINYL)ANILINO]ETHYL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Moiety: This can be achieved by condensing o-phenylenediamine with a suitable diketone under acidic conditions.
Amidation: The final step involves the formation of the benzamide group through the reaction of the brominated intermediate with an appropriate amine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-BROMO-N~1~-{2-OXO-2-[3-(2-QUINOXALINYL)ANILINO]ETHYL}BENZAMIDE can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The quinoxaline moiety can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling could produce a biaryl compound.
Aplicaciones Científicas De Investigación
4-BROMO-N~1~-{2-OXO-2-[3-(2-QUINOXALINYL)ANILINO]ETHYL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, or anti-inflammatory properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-BROMO-N~1~-{2-OXO-2-[3-(2-QUINOXALINYL)ANILINO]ETHYL}BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoxaline moiety is known to interact with DNA and proteins, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-bromobenzamide: A simpler compound with similar bromine and benzamide functionalities.
Quinoxaline derivatives: Compounds with the quinoxaline moiety but different substituents.
N-(2-oxo-2-{[3-(2-quinoxalinyl)phenyl]amino}ethyl)benzamide: A similar compound without the bromine atom.
Uniqueness
4-BROMO-N~1~-{2-OXO-2-[3-(2-QUINOXALINYL)ANILINO]ETHYL}BENZAMIDE is unique due to the combination of its bromine atom, quinoxaline moiety, and benzamide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
Propiedades
IUPAC Name |
4-bromo-N-[2-oxo-2-(3-quinoxalin-2-ylanilino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN4O2/c24-17-10-8-15(9-11-17)23(30)26-14-22(29)27-18-5-3-4-16(12-18)21-13-25-19-6-1-2-7-20(19)28-21/h1-13H,14H2,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBKNQJPANQQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NC(=O)CNC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Methoxy-4-(morpholine-4-carbothioyl)phenoxy]acetamide](/img/structure/B4397452.png)
![N-[(1-propylbenzimidazol-2-yl)methyl]formamide](/img/structure/B4397461.png)
![N-[3-(acetylamino)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4397468.png)

![1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4397483.png)
![N-[3-(allyloxy)phenyl]-4-chlorobenzamide](/img/structure/B4397502.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinamide](/img/structure/B4397506.png)
![6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4397508.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(4-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B4397519.png)
![2-{[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B4397531.png)
![2-[(2-Methoxy-5-nitrophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B4397537.png)


